amine CAS No. 1157621-49-2](/img/structure/B1464986.png)
[2-(4-Chlorophenyl)ethyl](hexan-2-yl)amine
Overview
Description
2-(4-Chlorophenyl)ethylamine is a chemical compound that belongs to the class of synthetic cathinones.
Preparation Methods
The synthesis of 2-(4-Chlorophenyl)ethylamine typically involves the reaction of 4-chlorophenylacetonitrile with hexan-2-ylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
2-(4-Chlorophenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom on the phenyl ring is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Scientific Research Applications
2-(4-Chlorophenyl)ethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its effects on biological systems, including its interaction with neurotransmitter receptors and its potential as a psychoactive substance.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and as a stimulant.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)ethylamine involves its interaction with neurotransmitter systems in the brain. It primarily targets the dopamine and serotonin transporters, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and the psychoactive effects associated with the compound. The exact molecular pathways and targets involved are still under investigation.
Comparison with Similar Compounds
2-(4-Chlorophenyl)ethylamine is similar to other synthetic cathinones such as:
Mephedrone: Known for its stimulant effects and similar mechanism of action.
Methcathinone: Another synthetic cathinone with psychoactive properties.
4-Methylmethcathinone (4-MMC): Shares structural similarities and is used in similar research applications.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]hexan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClN/c1-3-4-5-12(2)16-11-10-13-6-8-14(15)9-7-13/h6-9,12,16H,3-5,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPIGVUSFTZSJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)NCCC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


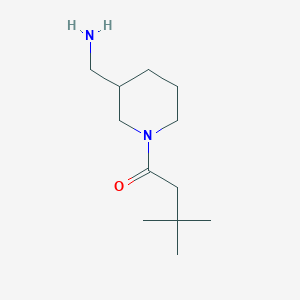
![(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methanamine](/img/structure/B1464904.png)
![[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464908.png)
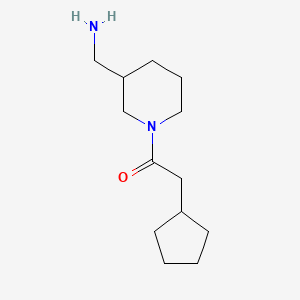
![[1-(4-Fluorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464913.png)
![[1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464914.png)
![(2E)-1-[3-(aminomethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B1464915.png)
![[1-(2-Fluorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464916.png)
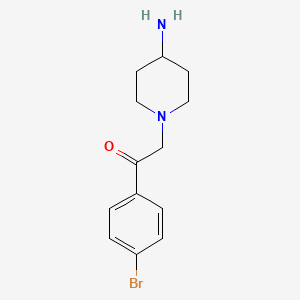
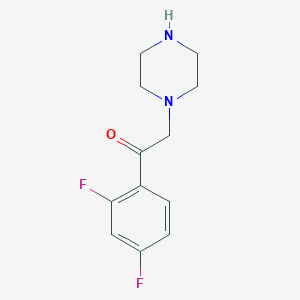
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N,N-dipropylacetamide](/img/structure/B1464919.png)
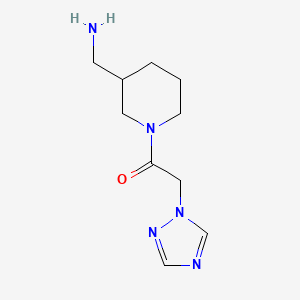
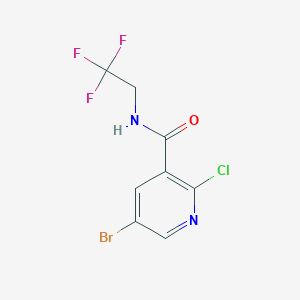
![{1-[(4-Ethylphenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1464925.png)
